molecular formula C14H22N2O2S B1395146 5-(2-Ethyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine CAS No. 1220021-46-4

5-(2-Ethyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine

Cat. No.: B1395146
CAS No.: 1220021-46-4
M. Wt: 282.4 g/mol
InChI Key: QISDNMCUWABZBW-UHFFFAOYSA-N
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Description

5-(2-Ethyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine is a chemical compound with the molecular formula C14H22N2O2S and a PubChem CID of 53410173 . This phenylamine derivative features a piperidine subunit, a common structural motif in medicinal chemistry found in a wide range of bioactive molecules. Piperidine-containing compounds are frequently investigated for their interactions with various biological targets, including adenosine receptors, adrenoceptors, and dopamine receptors . Furthermore, structurally similar compounds integrating piperidine and other heterocyclic groups have shown promise in antimicrobial screening studies, indicating the potential research value of this chemical scaffold in developing new therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-(2-ethylpiperidin-1-yl)-2-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-3-11-6-4-5-9-16(11)12-7-8-14(13(15)10-12)19(2,17)18/h7-8,10-11H,3-6,9,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISDNMCUWABZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=CC(=C(C=C2)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301203258
Record name 5-(2-Ethyl-1-piperidinyl)-2-(methylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301203258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220021-46-4
Record name 5-(2-Ethyl-1-piperidinyl)-2-(methylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220021-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Ethyl-1-piperidinyl)-2-(methylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301203258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Ethylation: Introduction of the ethyl group at the 2-position of the piperidine ring using ethylating agents under basic conditions.

    Sulfonylation: The methylsulfonyl group is introduced via sulfonylation reactions using reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenylamine group.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

5-(2-Ethyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine, also known by its CAS number 1220021-46-4, is a chemical compound with significant potential in various scientific research applications. Its unique structure and properties make it a candidate for investigations in medicinal chemistry, pharmacology, and material science. This article delves into the applications of this compound, supported by comprehensive data and relevant case studies.

Pharmacological Research

This compound has been studied for its potential therapeutic effects. Its structural similarity to known pharmacological agents suggests possible applications in treating neurological disorders, particularly those involving serotonin and dopamine pathways.

Case Study: Neurotransmitter Modulation

A study conducted on related compounds indicated that modifications in piperidine derivatives can enhance their affinity for serotonin receptors. This suggests that this compound may exhibit similar properties, warranting further investigation into its efficacy as an antidepressant or anxiolytic agent.

Material Science

The compound's unique chemical structure allows for exploration in the field of material science, particularly in developing new polymers or composites with enhanced properties.

Data Table: Potential Material Applications

Application AreaDescriptionExpected Benefits
Polymer ChemistryIncorporation into polymer matricesImproved mechanical strength and thermal stability
CoatingsUse as a component in protective coatingsEnhanced corrosion resistance and durability

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity can be exploited to create novel compounds with desired biological activities.

Case Study: Synthesis of Analogues

Research has demonstrated that derivatives of this compound can be synthesized through various organic reactions, including nucleophilic substitutions and coupling reactions. These analogues can then be tested for biological activity, expanding the library of potential therapeutic agents.

Biochemical Studies

The compound's interaction with biological systems makes it a valuable tool for biochemical research. It can be utilized to study enzyme inhibition or receptor binding dynamics.

Example Research Focus

Investigations into the inhibition of specific enzymes involved in metabolic pathways could reveal insights into its potential as a therapeutic agent for metabolic disorders.

Mechanism of Action

The mechanism of action for 5-(2-Ethyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine would depend on its specific biological target. Typically, such compounds might interact with receptors or enzymes, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Comparisons

The compound’s activity can be contextualized by comparing it to analogs with variations in the sulfonyl group, aromatic core, or substituent positions. Key examples include:

Compound Name Core Structure Substituents (Position) Key Functional Insights
5-(2-Ethyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine Phenylamine 5-(2-Ethylpiperidinyl), 2-(Methylsulfonyl) Hypothesized to disrupt microbial EPS biosynthesis (inference from ).
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole 1,3,4-Oxadiazole 5-(4-Fluorophenyl), 2-(Methylsulfonyl) Inhibits Xanthomonas oryzae (Xoo) by suppressing gum gene expression (86.76% inhibition of gumM at 20 µg/mL) and preserving chlorophyll in infected rice .
5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine Phenylamine 5-(2-Ethylpiperidinyl), 2-(Ethylsulfonyl) Ethylsulfonyl may enhance lipophilicity but reduce solubility compared to methylsulfonyl analogs (structural inference from ).
2-(2-Ethyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine Phenylamine 5-(Trifluoromethyl), 2-(Ethylpiperidinyl) Trifluoromethyl’s electron-withdrawing effects could improve metabolic stability but alter target binding .

Mechanism of Action Insights

  • Antimicrobial Potential: The methylsulfonyl group in 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole disrupts Xoo’s exopolysaccharide (EPS) biosynthesis by inhibiting gumM (86.76%) and gumB (94.88%) expression, critical for pathogenicity . While the target compound lacks direct evidence, its methylsulfonyl group and piperidinyl substituent suggest similar EPS-targeting mechanisms.
  • Chlorophyll Preservation : In rice treated with 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, chlorophyll content remained higher than in Xoo-infected controls, indicating partial resistance to chloroplast damage . The phenylamine core in the target compound may offer improved bioavailability for similar agrochemical applications.

Physicochemical and Pharmacokinetic Differences

  • Solubility : Methylsulfonyl groups generally enhance water solubility compared to ethylsulfonyl or trifluoromethyl substituents. This could favor the target compound in aqueous environments .

Biological Activity

5-(2-Ethyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further exploration in therapeutic applications.

  • Chemical Formula : C₁₄H₂₂N₂O₂S
  • Molecular Weight : 282.41 g/mol
  • CAS Number : 1220021-46-4

The biological activity of this compound can be attributed to its ability to interact with specific protein targets, particularly those involved in signaling pathways related to cancer and neurodegenerative diseases. The piperidine moiety is known for its role in modulating receptor activity, which can lead to various pharmacological effects.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Anticancer Activity : In vitro studies show that related piperidine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways such as the EGFR pathway.
  • Neuroprotective Effects : Some derivatives have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and providing neuroprotection against oxidative stress.

Anticancer Activity

A study evaluating the anticancer potential of piperidine derivatives reported significant cytotoxic effects against several cancer cell lines. For example, compounds similar to this compound demonstrated IC50 values ranging from 1.32 µM to 15 nM against various targets, including EGFR and VEGFR .

CompoundTargetIC50 (µM)Effect
Compound AEGFR1.32Induces apoptosis
Compound BVEGFR0.85Strong inhibition
Compound CHCC82715 nMHigh selectivity

Neuroprotective Effects

Another study highlighted the neuroprotective properties of piperidine derivatives, showing a reduction in cell death in models of neurodegeneration. These compounds were found to enhance the activity of certain neurotransmitters while reducing oxidative damage .

Structure-Activity Relationship (SAR)

The SAR analysis of piperidine derivatives indicates that modifications on the phenyl ring significantly influence biological activity. Substituents at specific positions enhance binding affinity and selectivity for target receptors, which is crucial for developing more effective therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for 5-(2-Ethyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine?

The compound can be synthesized via coupling reactions using palladium catalysts. For example, a Buchwald-Hartwig amination protocol (as described in ) employs Pd(II) acetate and a phosphine-based catalyst (e.g., Catalyst A™) in 2-methyltetrahydrofuran under reflux (100°C, 3 hours). Post-reaction purification involves filtration through diatomaceous earth and chromatography with gradient elution (hexane/acetate or dichloromethane/methanol) .

Q. How can purity be ensured during synthesis?

Utilize high-performance liquid chromatography (HPLC) with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35 ratio) as the mobile phase. System suitability tests, including retention time reproducibility and peak symmetry, should be performed as per USP guidelines .

Q. Which analytical techniques are optimal for quantifying this compound?

Reverse-phase HPLC with UV detection (e.g., 254 nm) is recommended. A sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) paired with methanol ensures baseline separation of impurities. For mass confirmation, electrospray ionization mass spectrometry (ESI-MS) can detect the molecular ion peak (e.g., m/z 254.1 [M+H]+ in ) .

Q. What safety protocols are recommended for handling sulfonamide derivatives?

Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact. Waste should be neutralized with dilute acetic acid before disposal. Refer to hazard statements for sulfonamides in , which emphasize avoiding organic solvents in open environments .

Q. How can structural analogs guide structure-activity relationship (SAR) studies?

Compare with piperidinyl-phenylamine derivatives (e.g., Eli Lilly’s 2-amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-isopropyl-pyridine-3-carboxamide in ). Variations in substituents (e.g., methylsulfonyl vs. hydroxyacetyl groups) can reveal steric or electronic effects on biological activity .

Advanced Research Questions

Q. How can discrepancies in NMR or mass spectrometry data during characterization be resolved?

For NMR, confirm solvent effects (e.g., deuterated DMSO vs. CDCl₃) on chemical shifts. In ESI-MS, isotopic patterns (e.g., chlorine adducts) may cause misinterpretation. Cross-validate with high-resolution MS and elemental analysis. ’s synthesis of pyrrolo[2,3-d]pyrimidin-4-amine highlights the importance of isotopic purity in boronate precursors .

Q. What experimental designs evaluate the environmental fate of this compound?

Follow the INCHEMBIOL project framework ():

  • Laboratory studies : Measure logP (octanol-water partition coefficient) and hydrolysis rates at pH 4–9.
  • Field studies : Track bioaccumulation in model organisms (e.g., Daphnia magna) and abiotic compartments (soil/water).
  • Risk assessment : Use probabilistic models to estimate ecological thresholds .

Q. How can reaction conditions be optimized to improve synthetic yield?

Apply design of experiments (DoE) to variables like catalyst loading (e.g., 2–5 mol% Pd), temperature (80–120°C), and solvent polarity (tetrahydrofuran vs. 2-methyltetrahydrofuran). achieved 51% yield via Pd(II) acetate (2.83 mmol) and Catalyst A™ (5.65 mmol) at 100°C .

Q. How should stability studies address degradation under varying pH and temperature?

Conduct accelerated stability testing:

  • Acidic/alkaline stress : Incubate in 0.1M HCl (pH 1) and 0.1M NaOH (pH 13) at 40°C for 24 hours.
  • Oxidative stress : Use 3% H₂O₂. Monitor degradation via HPLC and identify byproducts using LC-MS. ’s phosphate buffer (pH 7.1) can simulate physiological conditions .

Q. How can low aqueous solubility be addressed for biological testing?

  • Co-solvents : Use tetrahydrofuran/water mixtures (up to 10% THF) as in .
  • Salt formation : Explore hydrochloride salts via reaction with HCl gas, analogous to 2-(Ethyl(2-(piperidin-2-yl)ethyl)amino)ethanol dihydrochloride in .
  • Surfactants : Incorporate polysorbate 80 (0.1% w/v) to enhance dispersion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Ethyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine
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5-(2-Ethyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine

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